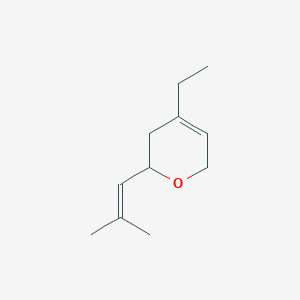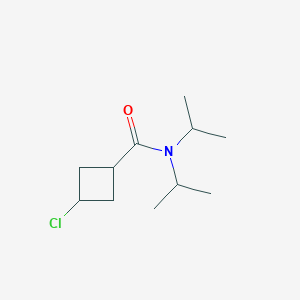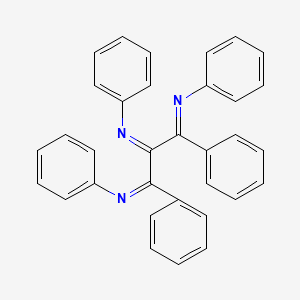
(1Z,2E,3E)-Pentaphenylpropane-1,2,3-triimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1Z,2E,3E)-Pentaphenylpropane-1,2,3-triimine is a complex organic compound characterized by its unique structure, which includes five phenyl groups attached to a propane backbone with three imine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,2E,3E)-Pentaphenylpropane-1,2,3-triimine typically involves the reaction of a suitable precursor with phenyl-substituted reagents under controlled conditions. One common method involves the condensation of a triphenylpropane derivative with an amine source in the presence of a catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the precursor and reagents are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound. Purification steps such as recrystallization or chromatography are typically used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(1Z,2E,3E)-Pentaphenylpropane-1,2,3-triimine undergoes various chemical reactions, including:
Oxidation: The imine groups can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction of the imine groups can yield amines.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(1Z,2E,3E)-Pentaphenylpropane-1,2,3-triimine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (1Z,2E,3E)-Pentaphenylpropane-1,2,3-triimine involves its interaction with specific molecular targets, such as enzymes or receptors. The imine groups can form reversible covalent bonds with nucleophilic sites on proteins, altering their function. The phenyl groups contribute to the compound’s stability and ability to interact with hydrophobic regions of target molecules.
Comparison with Similar Compounds
Similar Compounds
- (1Z,2E,3E)-1-N,2-N,3-N-tris(benzyloxy)cyclohexane-1,2,3-triimine
- (1Z,2E,3E)-N,N’,N’'-Trihydroxy-1,2,3-propanetriimine
- (1Z,2E,3E)-1-N,2-N,3-N-trimethoxycyclohexane-1,2,3-triimine
Uniqueness
(1Z,2E,3E)-Pentaphenylpropane-1,2,3-triimine is unique due to its five phenyl groups, which provide significant steric hindrance and influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other triimine compounds, which may have different substituents and, consequently, different properties and applications.
Properties
CAS No. |
194226-36-3 |
|---|---|
Molecular Formula |
C33H25N3 |
Molecular Weight |
463.6 g/mol |
IUPAC Name |
1-N,2-N,3-N,1,3-pentakis-phenylpropane-1,2,3-triimine |
InChI |
InChI=1S/C33H25N3/c1-6-16-26(17-7-1)31(34-28-20-10-3-11-21-28)33(36-30-24-14-5-15-25-30)32(27-18-8-2-9-19-27)35-29-22-12-4-13-23-29/h1-25H |
InChI Key |
PIEVGOJRAQKXQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC2=CC=CC=C2)C(=NC3=CC=CC=C3)C(=NC4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[Tert-butyl(dimethyl)silyl]-2-methylprop-2-en-1-ol](/img/structure/B12563598.png)
![1,1'-[1,3-Phenylenebis(bromomethylene)]bis(4-tert-butylbenzene)](/img/structure/B12563605.png)
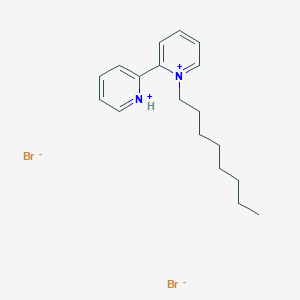
![2-{4-[(E)-(4-Methoxyphenyl)diazenyl]phenoxy}ethan-1-ol](/img/structure/B12563622.png)
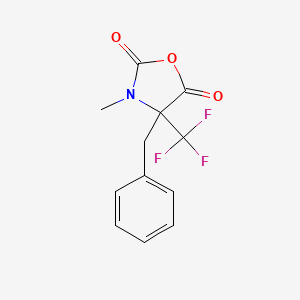
![Ethyl 2-hydroxy-2-[(E)-phenyldiazenyl]propanoate](/img/structure/B12563642.png)
![2-(Thiophen-2-yl)naphtho[2,3-d][1,3]thiazole-4,9-dione](/img/structure/B12563651.png)
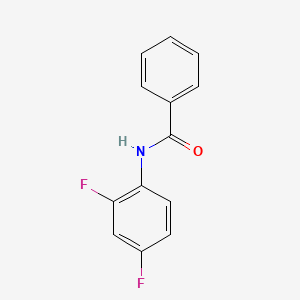
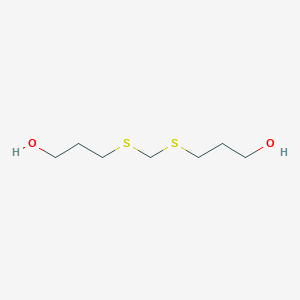

![6-(2-Methylphenyl)-3-phenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12563681.png)
![2-Butynoic acid, 4-[(iodoacetyl)oxy]-, methyl ester](/img/structure/B12563686.png)
